molecular formula C18H15NO3 B8540824 5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one CAS No. 861841-97-6

5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one

Cat. No. B8540824
M. Wt: 293.3 g/mol
InChI Key: RHNAJMOOMWAYNN-UHFFFAOYSA-N
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Patent
US07160882B2

Procedure details

DDQ (15.0 g, 66.08 mmol) is added to a suspension of 5-acetyl-7-benzyloxy-3,4-dihydro-1H-quinolin-2-one (13.0 g, 44.02 mmol) in dioxane (130 mL) and the mixture is refluxed for 30 minutes. The reaction mixture is cooled to ambient temperature and stirred for a further 2 hours. The precipitate formed is filtered off, washed with dioxane (2×20 mL) and dissolved in dichloromethane/methanol (9:1, 600 mL). The organic phase is washed with sodium bicarbonate solution (2×100 mL), dried with sodium sulphate and evaporated down. The residue is stirred with methanol, the precipitate formed is filtered off and dried. Yield: 8.3 g (64%); mass spectroscopy: [M+H]+=294.
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
5-acetyl-7-benzyloxy-3,4-dihydro-1H-quinolin-2-one
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[C:15]([C:18]1[CH:27]=[C:26]([O:28][CH2:29][C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:25]=[C:24]2[C:19]=1[CH2:20][CH2:21][C:22](=[O:36])[NH:23]2)(=[O:17])[CH3:16]>O1CCOCC1>[C:15]([C:18]1[CH:27]=[C:26]([O:28][CH2:29][C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:25]=[C:24]2[C:19]=1[CH:20]=[CH:21][C:22](=[O:36])[NH:23]2)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
5-acetyl-7-benzyloxy-3,4-dihydro-1H-quinolin-2-one
Quantity
13 g
Type
reactant
Smiles
C(C)(=O)C1=C2CCC(NC2=CC(=C1)OCC1=CC=CC=C1)=O
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with dioxane (2×20 mL)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane/methanol (9:1, 600 mL)
WASH
Type
WASH
Details
The organic phase is washed with sodium bicarbonate solution (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down
STIRRING
Type
STIRRING
Details
The residue is stirred with methanol
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)C1=C2C=CC(NC2=CC(=C1)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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